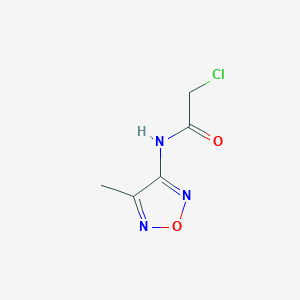

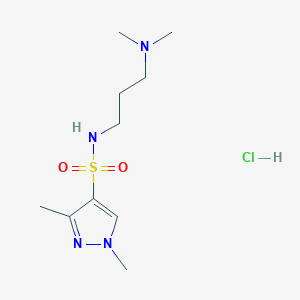

2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide is not directly mentioned in the provided papers. However, the papers discuss related compounds with similar structural motifs and functionalities. For instance, the synthesis and anticancer activity of various acetamide derivatives are explored, particularly those with a furan moiety and a thiazolidine ring . Another study focuses on the crystal structure of a closely related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, which shares the furan and acetamide components . Although these studies do not directly address 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide, they provide valuable insights into the chemical behavior and properties of structurally similar compounds.

Synthesis Analysis

The synthesis of related acetamide derivatives involves reactions such as the combination of 2-cyano-N-furan-2-ylmethyl-3-sulfanyl-3-arylaminoacrylamides with chloroacetic acid and other reagents to form thiazolidine-containing compounds . While the exact synthesis of 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide is not described, the methodologies used in these papers could potentially be adapted for its synthesis, considering the reactivity of chloro groups and the presence of the acetamide functionality.

Molecular Structure Analysis

The molecular structure of a related compound, 2-cyano-N-(furan-2-ylmethyl)acetamide, has been analyzed, revealing that the acetamide unit is significantly inclined relative to the furan ring . This inclination could influence the molecular interactions and stability of the compound. The crystal structure analysis also shows the presence of hydrogen bonding, which is crucial for the solid-state arrangement of the molecules .

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide. However, the reactivity of similar compounds has been studied, such as the formation of 5-heterylidene derivatives from reactions with pyridinecarbaldehydes and 5-arylfurfural . These reactions highlight the potential for functionalization and derivatization of the acetamide core, which could be relevant for the chemical behavior of 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide are not directly reported. However, the crystallographic study of a structurally similar compound provides insights into the potential properties, such as the propensity for hydrogen bonding and the geometric parameters that could affect the compound's solubility, melting point, and other physical properties . The pharmacological relevance of related benzisoxazole derivatives, as mentioned in another study, suggests that 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide may also possess interesting biological activities .

Applications De Recherche Scientifique

Applications in Energetic Materials

Compounds based on furazan derivatives, like 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide, have been explored extensively in the field of energetic materials. Research indicates these compounds offer promising attributes for use in insensitive energetic materials. They have been found to possess moderate thermal stabilities and are relatively insensitive to impact and friction, making them safer alternatives to traditional energetic materials. Moreover, their detonation performances are generally superior to traditional compounds like TNT, indicating their potential utility in the military and mining industries (Yu et al., 2017).

Anticancer Applications

Several derivatives of 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide have been synthesized and studied for their anticancer activity. For instance, specific derivatives have shown promising results against certain cancer cell lines, like A549 human lung adenocarcinoma cells. These derivatives have been noted for their selectivity and ability to induce apoptosis, although not as potently as some standard treatments like cisplatin. This highlights the potential of furazan derivatives in developing new anticancer agents (Evren et al., 2019).

Antimicrobial and Antifungal Applications

Compounds derived from 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide have shown significant antimicrobial and antifungal activities. Synthesized derivatives have demonstrated effectiveness against various fungi species and bacterial strains, sometimes outperforming known drugs like ketoconazole. This suggests their potential in developing new antimicrobial and antifungal treatments, addressing the growing issue of drug resistance (Kaplancıklı et al., 2013).

Pharmaceutical Applications

In the pharmaceutical sector, derivatives of 2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide have been synthesized and evaluated for various pharmacological activities. These compounds have shown potential in areas like anti-inflammatory, analgesic, and antipyretic treatments. The continuous research and development of these derivatives aim to create drugs with minimized toxicity and enhanced effectiveness, addressing the limitations of current treatments (Alagarsamy et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

2-chloro-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6ClN3O2/c1-3-5(9-11-8-3)7-4(10)2-6/h2H2,1H3,(H,7,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOLLAOQBCMMFQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NON=C1NC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-N-(4-methyl-furazan-3-yl)-acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]methanol](/img/structure/B2502586.png)

![(E)-4-(Dimethylamino)-N-[4-(4-methyl-1,3-thiazol-2-yl)oxan-4-yl]but-2-enamide](/img/structure/B2502588.png)

![2-(3-(1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2502592.png)

![ethyl 5-(1H-indole-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2502599.png)

![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-tosylacetamide](/img/structure/B2502603.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propionamide](/img/structure/B2502605.png)

![2-(4-chlorophenoxy)-N-(1-(1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2502610.png)